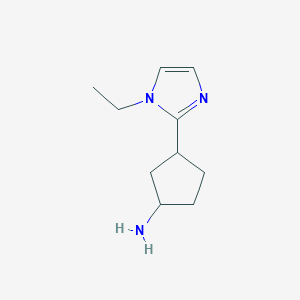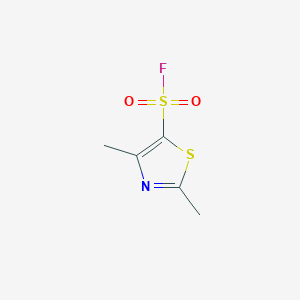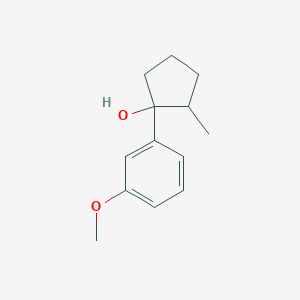![molecular formula C8H10 B13192202 3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
3-Ethynylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylbicyclo[310]hexane is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethynyl derivatives.
Aplicaciones Científicas De Investigación
3-Ethynylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules due to its strained ring system.
Industry: Utilized in the synthesis of materials with unique properties, such as high ring strain and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexane involves its interaction with molecular targets through its strained ring system. The high ring strain makes it a reactive intermediate, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form more complex structures .
Comparación Con Compuestos Similares
Bicyclo[3.1.0]hexane: Shares the same bicyclic structure but lacks the ethynyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the ring system, making it a heterocyclic compound.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in terms of ring strain.
Uniqueness: 3-Ethynylbicyclo[3.1.0]hexane is unique due to its ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C8H10 |
|---|---|
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
3-ethynylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10/c1-2-6-3-7-5-8(7)4-6/h1,6-8H,3-5H2 |
Clave InChI |
UJLFRBXBHIJSQK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC2CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)






